Ieico-2F

Content Navigation

CAS Number

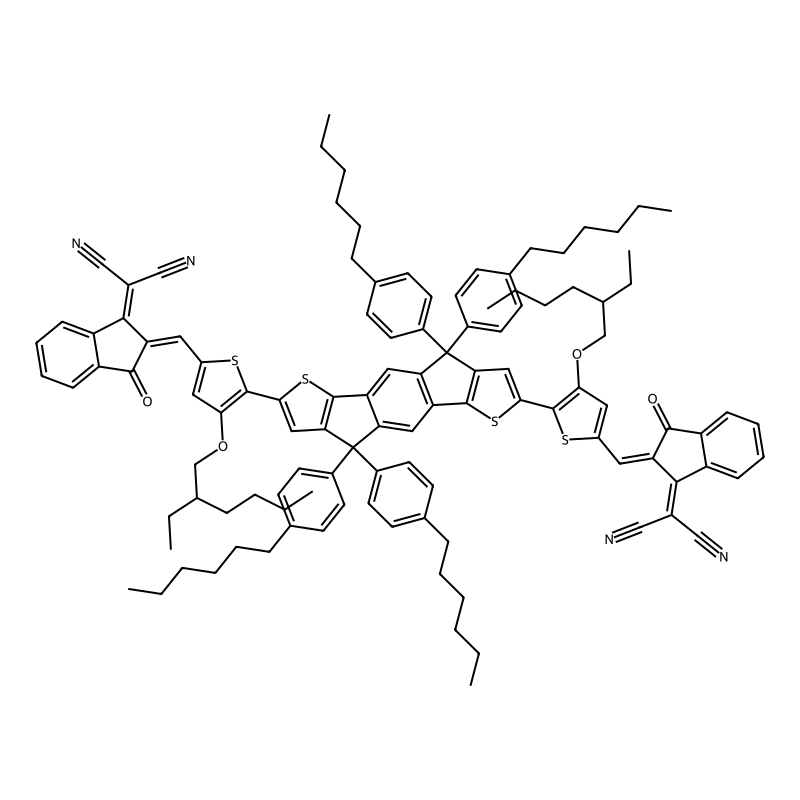

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Experimental Determination of Energy Levels

For organic semiconductors like IEICO-2F, the energies of the frontier molecular orbitals (HOMO and LUMO) are most commonly and practically determined through electrochemical methods, with UV-Vis spectroscopy used to find the energy gap [1].

The table below summarizes the core experimental techniques:

| Method | What It Measures | How to Obtain HOMO/LUMO |

|---|

| Cyclic Voltammetry (CV) [1] | Oxidation onset potential ((E_{ox})) and reduction onset potential ((E_{red})) | ( HOMO \approx -e(E_{ox} + 4.8) ) eV ( LUMO \approx -e(E_{red} + 4.8) ) eV (vs. vacuum) | | UV-Vis Spectroscopy [1] | Absorption onset wavelength ((\lambda_{onset})) | HOMO-LUMO Gap ( \approx \frac{1240}{\lambda_{onset}} ) eV (LUMO = HOMO + Gap) |

The following diagram illustrates the typical workflow for experimentally determining these energy levels, starting from material preparation to final calculation.

Experimental workflow for determining HOMO and LUMO energy levels.

Computational Protocols

Quantum chemical calculations provide a complementary approach to predict molecular energy levels. Density Functional Theory (DFT) is the most widely used method for this purpose [1] [2].

A typical computational protocol involves:

- Molecular Structure Input: Drawing the 3D molecular structure of the compound using software like GaussView or ChemBioDraw [2].

- Geometry Optimization: Optimizing the molecular structure to its lowest energy conformation using a chosen DFT method (e.g., B3LYP or B3PW91) and a basis set (e.g., 6-311G(d,p)) [2].

- Energy Calculation: Using the optimized geometry to perform a single-point energy calculation, which outputs the energies of the molecular orbitals, including the HOMO and LUMO [2].

How to Locate the Specific Data

To find the specific numerical data for this compound, I suggest you:

- Search Specialized Literature Databases: Use platforms like SciFinder, Reaxys, or Web of Science to perform a targeted search for "this compound" or its full chemical name. These databases are more comprehensive for chemical data than general web searches.

- Examine Key Research Articles: Look for the foundational research papers that first synthesized and characterized this compound. The experimental details and results are typically found in the supporting information of these articles.

- Consult Material Datasheets: Companies that supply organic electronic materials often provide detailed datasheets with HOMO/LUMO levels for their products.

References

IEICO-2F band gap and absorption spectrum

Quantitative Data Summary

The following table consolidates the key electronic and optical properties of IEICO-2F and its relative, IEICO, as reported in the literature.

| Property | This compound (Mixture of 4F/5F isomers) | IEICO | Measurement Context & Notes |

|---|---|---|---|

| Optical Band Gap (Eg) | 1.34 eV [1] | 1.34 eV [1] | Solid-state film; also described as a "low-bandgap" or "narrow-bandgap" acceptor [2] [3] [4]. |

| HOMO Energy Level | -5.32 eV [1] | -5.32 eV [1] | Determined for the IEICO core structure. |

| LUMO Energy Level | -3.95 eV [1] | -3.95 eV [1] | Determined for the IEICO core structure. |

| Molar Extinction Coefficient | "Enlarged" compared to other fluorinated analogues [3] | High-performance absorber [2] | Qualitative comparison indicates fluorination position boosts absorption strength [3]. |

| Power Conversion Efficiency (PCE) | 12.86% [3] | ~11% (in single-junction cells) [1] | In polymer solar cells with polymer donor J52 [3]. |

Experimental Protocols

Researchers use several key methodologies to characterize the band gap and absorption properties of NFAs like this compound.

Absorption Spectroscopy and Band Gap Fitting The optical band gap is determined from the absorption spectrum of a thin solid film. The Tauc model is commonly applied, which relates the absorption coefficient (α) to the photon energy (hν) for direct band gap semiconductors [5]. The method involves:

- Data Collection: Measure the UV-Vis-NIR absorbance spectrum of the this compound thin film.

- Plot Generation: Plot (αhν)² versus the photon energy (hν).

- Linear Extrapolation: The optical band gap (Eg) is obtained by extrapolating the linear region of the plot to the x-axis, where (αhν)² = 0 [5]. This method is particularly useful for nanostructured films where defining a true optical gap can be challenging.

Electrochemical Characterization for HOMO/LUMO The HOMO and LUMO energy levels, crucial for understanding the electronic structure, are often determined using cyclic voltammetry (CV) [4]. The process involves:

- Measurement: The oxidation and reduction potentials of the material are measured relative to a reference electrode.

- Calculation: The HOMO energy level is calculated from the onset of the oxidation potential, while the LUMO is typically derived from the HOMO level and the optically determined band gap (ELUMO ≈ EHOMO + Eg) [4].

Molecular Design and Synthesis this compound is part of a systematic study on main-chain twisted small molecules. Its synthesis involves introducing a fluorine atom at specific positions (4- and 5-) on the INCN end-capping group. This fine-tuning of the molecular structure results in a higher dipole moment, enhanced molar extinction coefficient, and more balanced charge transport compared to its analogues, leading to superior device performance [3].

Molecular Structure & Property Relationships

The following diagram illustrates the logical relationship between the molecular engineering of this compound and its resulting properties.

Research Context and Application

- Role in Organic Photovoltaics (OPVs): this compound belongs to a class of high-performance non-fullerene acceptors (NFAs). Its narrow bandgap and complementary absorption spectrum to medium-bandgap polymer donors make it an excellent candidate for creating high-efficiency tandem solar cells, where it can efficiently harvest the near-infrared part of the solar spectrum [1] [2].

- Structure-Absorption Relationships: The high absorption strength of this compound and other high-performance NFAs like Y6 is strongly correlated with key molecular features, including a planar, linear, and fully conjugated molecular backbone and the presence of highly polarizable heteroatoms [2]. The specific position of fluorination on the molecule fine-tunes these properties [3].

References

- 1. 99% | Sigma-Aldrich IEICO [sigmaaldrich.com]

- 2. Identifying structure– absorption relationships and predicting... [pubs.rsc.org]

- 3. Effects of Monofluorinated Positions at the End-Capping Groups on the... [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Intrinsic efficiency limits in low- bandgap non-fullerene acceptor... [academia.edu]

- 5. determination using Band fitting procedure gap absorption spectrum [link.springer.com]

Core Chemical Properties & Specifications

| Property | Specification |

|---|---|

| Chemical Formula | C₁₁₄H₁₁₄F₄N₄O₄S₄ [1] |

| Molecular Weight | 1808.40 g/mol [1] |

| Chemical Structure | A-D-A (Acceptor-Donor-Acceptor) with an indacenodithiophene (IDT) core and IC-2F end groups [1] |

| HOMO Level | -5.44 eV [1] |

| LUMO Level | -4.19 eV [1] |

| Optical Bandgap | Low bandgap (NIR absorption) [1] |

| Purity | >99% [1] |

Performance & Characteristics

| Characteristic | Description / Value |

|---|---|

| Primary Application | Organic solar cells (OSCs), especially ternary & inverted; panchromatic organic photodetectors (OPDs) [1] |

| Absorption Peak (λ_max) | ~865 nm (in film), significantly red-shifted compared to ITIC [1] |

| Solubility | Chloroform, Chlorobenzene [1] |

| Key Advantage | Enhances light harvesting in the NIR region, enabling high short-circuit current (JSC) [2] [1] |

Device Performance Data

The following table summarizes performance data for a specific high-efficiency ternary organic solar cell incorporating IEICO-4F [1].

| Parameter | Value |

|---|---|

| Device Structure | ITO / ZnO / PTB7-Th:BIT-4F-T:IEICO-4F / MoOₓ / Ag [1] |

| Power Conversion Efficiency (PCE) | 14.0% [1] |

| Open-Circuit Voltage (VOC) | 0.723 V [1] |

| Short-Circuit Current Density (JSC) | 27.30 mA cm⁻² [1] |

| Fill Factor (FF) | 70.9% [1] |

Experimental Protocol Overview

While a full experimental protocol is complex, the core methodology for using IEICO-4F in a ternary organic solar cell can be summarized in the workflow below.

Key Steps Explained:

- Active Layer Formulation: The active layer is a ternary blend of polymer donor PTB7-Th, small-molecule donor BIT-4F-T, and non-fullerene acceptor IEICO-4F (in a ratio of 0.9:0.1:1) [1]. Components are dissolved in a suitable solvent (e.g., chlorobenzene) and stirred thoroughly.

- Film Deposition & Processing: The blended solution is spin-coated onto the prepared substrate to form a thin film (~150 nm) [1]. Subsequent thermal annealing processes help optimize the nanoscale morphology of the active layer, which is critical for efficient charge separation and transport [3].

- Interface Engineering: IEICO-4F can also be applied via an anti-solvent strategy to optimize interfaces in perovskite solar cells. This involves dissolving IEICO-4F in chlorobenzene and depositing it during the spin-coating process of the perovskite layer, which improves crystallization and reduces non-radiative recombination [2].

Key Insights for Research Application

- Tunability Advantage: As a non-fullerene acceptor, IEICO-4F's molecular energy levels and absorption profile can be more easily tuned through chemical modification compared to traditional fullerene acceptors, offering greater flexibility for device optimization [4] [5].

- Stability Consideration: A key challenge for NFAs is morphological stability. The planar structure of molecules like IEICO-4F can lead to undesirable molecular aggregation over time, which may degrade device performance [6] [4].

- Research Focus: Current research aims to enhance the environmental stability of NFA-based devices and refine ternary blend strategies to better harness the complementary absorption of multiple materials [3] [6].

References

- 1. -4F | Low Band-Gap, Low Energy-Loss NFA | Ossila IEICO [ossila.com]

- 2. Coupled non-fullerene bridging molecules improve the ... [sciencedirect.com]

- 3. Non-Fullerene Acceptor - an overview [sciencedirect.com]

- 4. - Non - Wikipedia fullerene acceptor [en.wikipedia.org]

- 5. Non-Fullerene Acceptors for Organic Solar Cells [ossila.com]

- 6. One more step towards better stability of non-fullerene organic ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for IEICO-4F in Ternary Blend Organic Solar Cells

Material Properties and Functional Rationale

IEICO-4F (also known as IOTIC-4F) represents a prominent class of low-bandgap non-fullerene acceptors (NFAs) that have revolutionized ternary organic solar cell (TOSC) performance. Its molecular structure follows an acceptor-donor-acceptor (A-D-A) configuration featuring an electron-donating fused-ring indaceno[1,2-b:5,6-b']dithiophene (IDT) core terminated with strongly electron-withdrawing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) end groups. This sophisticated molecular design confers exceptional optoelectronic properties that make IEICO-4F particularly suitable as a third component in ternary blends, especially for enhancing near-infrared (NIR) harvesting capacity.

The fundamental optical and electronic characteristics of IEICO-4F that dictate its photovoltaic performance are summarized in Table 1.

Table 1: Key Properties of IEICO-4F Non-Fullerene Acceptor

| Property | Value/Specification | Measurement Method | Photovoltaic Significance |

|---|---|---|---|

| Chemical Formula | C~114~H~114~F~4~N~4~O~4~S~4~ | - | Molecular weight: 1808.40 g/mol |

| Absorption λ~max~ | 865 nm (film) | UV-Vis spectroscopy | NIR harvesting extends to ~1000 nm |

| Optical Bandgap | ~1.38 eV | UV-Vis onset | Low energy loss possible |

| HOMO Energy | -5.44 eV | Cyclic voltammetry | Determines V~OC~ potential |

| LUMO Energy | -4.19 eV | Cyclic voltammetry | Electron acceptance capability |

| Solubility | Chloroform, chlorobenzene | - | Compatibility with solution processing |

The distinctive absorption profile of IEICO-4F addresses a critical limitation of many high-performance binary systems—incomplete utilization of the solar spectrum, particularly in the NIR region. Whereas typical binary systems like PM6:Y6 exhibit strong visible absorption, IEICO-4F extends the harvesting range to 1000 nm, enabling capture of photons that would otherwise be lost. This spectral complementarity is visually represented in the absorption spectra, showing IEICO-4F's peak absorption approximately 200 nm red-shifted compared to conventional acceptor ITIC. [1] [2]

From an electronic standpoint, the relatively high-lying LUMO energy of IEICO-4F (-4.19 eV) compared to other NFAs like Y6 (-4.10 eV) provides opportunities for VOC enhancement in ternary blends when properly matched with host materials. The energy level alignment between components in ternary systems critically influences both charge transfer processes and voltage losses, making the appropriate selection of donor and acceptor materials essential for optimal performance. [2] [3]

Ternary Blend Design Principles

Working Mechanisms in Ternary Systems

The incorporation of a third component into binary organic solar cells introduces complexity in the photophysical processes that govern device performance. In IEICO-4F based TOSCs, three primary mechanisms operate synergistically to enhance photovoltaic performance:

Energy Transfer Mechanism: IEICO-4F frequently acts as an energy transfer sink in ternary blends, particularly when its absorption spectrum overlaps with the photoluminescence of other components. This Förster resonance energy transfer (FRET) process enables excitons generated in wider-bandgap materials to be transferred non-radiatively to IEICO-4F before dissociation, thereby enhancing NIR current contribution. The requirement for efficient FRET includes spectral overlap between donor emission and acceptor absorption, and typically occurs over distances of 1-10 nm. [1] [4]

Charge Transfer Mechanisms: In systems with cascade energy level alignment, IEICO-4F can serve as an intermediate charge transfer station, facilitating both electron and hole transfer processes. The typical cascade architecture involves a sequence where acceptor 1 (e.g., IEICO-4F) serves as a bridge to transfer holes to the donor while delivering electrons to acceptor 2. This cascade structure reduces energetic losses during charge separation and enhances charge generation efficiency. [1]

Morphological Control: IEICO-4F can significantly influence active layer nanostructure through its crystallinity and compatibility with other components. When properly designed, the ternary blend forms optimized bicontinuous networks with appropriate domain sizes and purity, enhancing both charge generation and transport simultaneously. The morphological outcomes largely depend on the relative compatibility between IEICO-4F and host materials. [5] [6]

Material Selection Criteria

The rational design of high-performance IEICO-4F based TOSCs requires careful consideration of several material properties:

Spectral Complementarity: The third component should exhibit absorption in underrepresented regions of the host binary system's spectrum. IEICO-4F excels in addressing the NIR gap in many visible-absorbing binary systems. [1]

Energy Level Alignment: Optimal systems display cascade energy levels that facilitate both charge separation and transport while minimizing voltage losses. The LUMO offset between donor and acceptor should be sufficient to drive charge separation yet minimize energy losses. [4] [7]

Morphological Compatibility: Materials must demonstrate appropriate miscibility to form favorable nanoscale phase separation without excessive segregation or over-mixing. Compatibility can be predicted through surface energy measurements using contact angle analysis. [3] [6]

Table 2: Successful IEICO-4F Ternary System Configurations

| Host System | Third Component | Optimal Ratio | PCE | Key Improvements |

|---|---|---|---|---|

| PTB7-Th:BIT-4F-T:IEICO-4F | IEICO-4F | 0.9:0.1:1 | 14.0% | Balanced J~SC~ and V~OC~ [2] |

| PBDB-T:IEICF-DMOT:IEICO-4F | IEICO-4F | 1:1:0.1 | 14.0% | Enhanced crystallinity & mobility [5] |

| PM6:Y6:IEICO-4F | IEICO-4F | - | - | NIR absorption extension [1] |

Experimental Protocols

Device Fabrication Methods

3.1.1 Conventional Bulk Heterojunction (BHJ) Processing

The standard BHJ approach involves preparing a ternary blend solution that is deposited as a single active layer:

Solution Preparation: Prepare individual stock solutions of donor (e.g., PTB7-Th, PM6) and acceptors (IEICO-4F and complementary acceptor) in chlorobenzene or chloroform. Typical concentrations range from 10-20 mg/mL for each material. Dissolve materials separately using magnetic stirring at 40-50°C for 2-4 hours to ensure complete dissolution. [5] [2]

Blend Formulation: Mix the individual solutions according to the predetermined optimal ratio. For initial screening, prepare compositions with IEICO-4F content varying from 5-30% by weight relative to the total active layer material. The exemplary high-performance formulation includes PTB7-Th:BIT-4F-T:IEICO-4F at 0.9:0.1:1 weight ratio. [2]

Film Deposition: Spin-cast the ternary blend solution onto pre-cleaned and functionalized ITO/glass substrates. Optimal film thickness typically ranges from 90-150 nm, achieved by adjusting spin speed (1500-3000 rpm) and solution concentration. For thicker films, lower spin speeds and higher concentrations are employed. [2] [8]

Solvent Annealing: Immediately after deposition, place the wet film in a covered petri dish containing a small amount of solvent (typically chlorobenzene) for 1-5 minutes to promote molecular reorganization and optimized phase separation. [5]

Thermal Annealing: Transfer the solvent-annealed films to a hotplate for thermal annealing at 80-100°C for 10 minutes to remove residual solvent and enhance crystallinity. [3]

3.1.2 Sequential Layer-by-Layer (LbL) Deposition

The LbL approach provides superior morphology control compared to conventional BHJ:

First Layer Deposition: Spin-cast the donor solution onto the substrate to form an initial layer with controlled thickness. Typical donors include PM6, PBDB-T, or PTB7-Th at concentrations of 5-10 mg/mL in chlorobenzene. [8]

Interlayer Processing: Subject the donor film to a brief solvent or thermal annealing step to optimize its morphology before subsequent deposition.

Second Layer Deposition: Spin-cast the acceptor blend solution (containing both IEICO-4F and the secondary acceptor) onto the donor layer. The acceptor blend typically uses orthogonal solvents that slightly swell without completely dissolving the underlying donor layer, enabling controlled interdiffusion. [8]

Final Processing: Apply the same annealing procedures as the BHJ method to optimize the interfacial morphology and promote desirable vertical phase separation.

The LbL method demonstrates particular advantage for IEICO-4F containing systems by enabling controlled integration of the NIR absorber without disrupting the optimized transport networks of the host binary system. [8]

Characterization Methodologies

3.2.1 Optical and Electronic Characterization

UV-Vis-NIR Spectroscopy: Measure absorption spectra of individual materials, binary blends, and ternary blends over 300-1100 nm range. Focus on quantifying NIR contribution enhancement from IEICO-4F incorporation. [1] [2]

Photoluminescence (PL) Quenching: Conduct PL measurements with excitation at characteristic absorption wavelengths of each component (e.g., 560 nm for donor, 623 nm for acceptors). Calculate quenching efficiency to evaluate charge transfer efficiency between components. [3]

Cyclic Voltammetry (CV): Determine HOMO/LUMO energy levels using ferrocene/ferrocenium as internal standard. Calculate energy levels using the equation: EHOMO = -e(Eox + 4.8) eV and ELUMO = -e(Ered + 4.8) eV. [7]

3.2.2 Morphological Characterization

Contact Angle Measurements: Determine surface energy of pure materials using water and ethylene glycol. Calculate interfacial compatibility using Owens-Wendt-Kaelble model. Lower surface energy differences indicate better miscibility. [3]

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Analyze molecular packing and crystallinity of blend films. IEICO-4F incorporation typically enhances crystallinity in both in-plane (100) and out-of-plane (010) directions when compatible with host system. [5]

Atomic Force Microscopy (AFM): Characterize surface morphology and phase separation using tapping mode. Optimal ternary blends show well-distributed nanoscale phase separation with root-mean-square roughness of 1-3 nm. [6]

3.2.3 Device Performance Evaluation

Current Density-Voltage (J-V) Characterization: Measure under standard AM1.5G illumination (100 mW/cm²) using calibrated solar simulator. Record key parameters: VOC, JSC, FF, and PCE. [5] [2]

External Quantum Efficiency (EQE): Spectrum measurement from 300-1100 nm with particular attention to NIR region (700-1000 nm) where IEICO-4F contributes. Integrated JSC should match J-V measurements within 5%. [7]

Charge Transport Measurements: Determine hole and electron mobility using space-charge limited current (SCLC) method with device structures ITO/PEDOT:PSS/active layer/MoO~3~/Ag for holes and ITO/ZnO/active layer/Ca/Al for electrons. [3]

The following workflow diagram illustrates the complete experimental procedure from material preparation to device characterization:

Diagram 1: Experimental workflow for IEICO-4F ternary solar cell fabrication and characterization

Performance Analysis and Optimization

Photovoltaic Parameter Analysis

The incorporation of IEICO-4F into ternary organic solar cells typically produces distinctive effects on the fundamental photovoltaic parameters:

Short-Circuit Current (JSC) Enhancement: The primary benefit of IEICO-4F inclusion is dramatic JSC improvement through NIR photon harvesting. High-performance IEICO-4F TOSCs demonstrate JSC values exceeding 25 mA cm⁻², with contributions from the 700-1000 nm region clearly observable in EQE spectra. The current enhancement is directly proportional to IEICO-4F content until saturation occurs at optimal loading. [1] [2]

Open-Circuit Voltage (VOC) Behavior: Unlike many low-bandgap acceptors that reduce VOC, properly designed IEICO-4F ternary systems can maintain or even enhance VOC through reduced non-radiative recombination. The VOC in TOSCs is governed by the detailed balance principle and is influenced by the charge-transfer state energies of both host and guest binary blends. Systems with high emission yield from the guest binary blend and similar CT-state energies between host and guest demonstrate minimal voltage losses. [7]

Fill Factor (FF) Optimization: IEICO-4F can improve FF through morphological optimization and enhanced charge transport. Well-compatible systems show more balanced hole and electron mobility, reducing space-charge limitations. The optimal IEICO-4F content typically ranges from 10-20% by weight, beyond which excessive crystallization may disrupt charge percolation pathways. [5] [6]

Table 3: Performance Comparison of IEICO-4F Ternary Solar Cells

| System Configuration | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|

| PTB7-Th:BIT-4F-T:IEICO-4F (0.9:0.1:1) | 0.723 | 27.30 | 70.9 | 14.0 | [2] |

| PBDB-T:IEICF-DMOT:IEICO-4F (1:1:0.1) | 0.86 | 23.31 | - | 14.0 | [5] |

| Conventional Binary Host | Variable | Typically <25 | Variable | Baseline | - |

Troubleshooting and Optimization Guidelines

Common challenges in IEICO-4F ternary system development and their solutions include:

Excessive Voltage Loss: If VOC decreases significantly with IEICO-4F addition, evaluate energy level alignment and ensure sufficient LUMO offset between donor and acceptors. Consider using higher LUMO acceptors as third component to create cascade energy alignment. [7] [3]

Insufficient JSC Enhancement: When NIR contribution remains low despite IEICO-4F incorporation, optimize blend morphology through solvent additives (e.g., 0.5-1% DIO or CN) and thermal annealing conditions to improve IEICO-4F integration and phase separation. [5]

Fill Factor Reduction: FF degradation typically indicates imbalanced charge transport or excessive recombination. Characterize hole and electron mobility separately using SCLC measurements and adjust D:A ratio or incorporate charge transport modifiers to balance transport. [3] [6]

Morphological Instability: For systems showing performance degradation over time, implement cross-linking strategies or incorporate compatibility-enhancing units to stabilize the optimized nanomorphology against thermal or environmental stress. [6]

Advanced Applications and Future Perspectives

Specialized Device Architectures

The unique properties of IEICO-4F enable several advanced applications beyond standard single-junction solar cells:

Semitransparent Photovoltaics: The selective NIR harvesting capability of IEICO-4F makes it ideal for semitransparent solar cells targeting building-integrated photovoltaics. By absorbing primarily in the NIR while allowing visible transmission, IEICO-4F-based TOSCs can achieve both reasonable efficiency and high transparency in the visible region. [2]

NIR Photodetectors: IEICO-4F ternary blends demonstrate exceptional performance in organic photodetectors (OPDs) targeting the 800-1000 nm range. A reported P3HT:IEICO-4F:PC~71~BM ternary OPD achieved specific detectivity (D*) of 1.35 × 10^12^ Jones at 805 nm, making it suitable for surveillance, medical imaging, and optical communications. [2]

Tandem Cell Applications: The tunable bandgap and complementary absorption of IEICO-4F facilitate its application as a rear cell material in tandem structures. When paired with appropriate wide-bandgap front cells, IEICO-4F can enhance overall spectral coverage and reduce thermalization losses. [1]

Industrial Viability and Stability Considerations

For successful translation from laboratory to commercial application, IEICO-4F ternary systems must address several critical factors:

Synthetic Accessibility: The multi-step synthesis of IEICO-4F presents challenges for large-scale production. Future work should focus on streamlined synthetic routes with reduced step count and higher yields while maintaining material purity. [5] [2]

Storage and Operational Stability: The long-term stability of IEICO-4F-based devices requires comprehensive investigation. Preliminary studies suggest that proper encapsulation and morphological stabilization can extend operational lifetime, but systematic aging studies under various stress conditions (thermal, light, atmospheric) are needed. [6]

Large-Area Processability: The translation from small-area devices (<0.1 cm²) to module-scale fabrication introduces additional challenges in morphology control and uniformity. Slot-die coating and blade coating techniques should be optimized for IEICO-4F ternary systems to enable scalable manufacturing. [8]

The following diagram illustrates the charge and energy transfer processes in IEICO-4F ternary blends that enable high performance:

Diagram 2: Charge and energy transfer mechanisms in IEICO-4F ternary solar cells

Conclusion

IEICO-4F represents a cornerstone material in the development of high-performance ternary organic solar cells. Its unique combination of NIR absorption capability, favorable energy levels, and morphological versatility enables PCE values exceeding 14% in optimized systems. The successful implementation of IEICO-4F ternary blends requires careful attention to material selection based on spectral complementarity and energy level alignment, precise control of blend morphology through processing optimization, and comprehensive characterization to understand the complex charge generation mechanisms.

Future research directions should focus on enhancing the industrial viability of IEICO-4F-based systems through simplified synthesis, improved stability, and scalable fabrication techniques. Additionally, the exploration of novel device architectures such as semitransparent photovoltaics and NIR photodetectors presents exciting opportunities for leveraging the unique properties of IEICO-4F in specialized applications. As the field of organic photovoltaics continues to advance, IEICO-4F and its derivatives are poised to play a critical role in pushing efficiency boundaries while enabling new functionality.

References

- 1. The progress and prospects of non-fullerene acceptors in ternary ... [pubs.rsc.org]

- 2. -4F | Low Band-Gap, Low Energy-Loss NFA | Ossila IEICO [ossila.com]

- 3. Simultaneously enhancing the photovoltaic parameters of ternary ... [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic efficiency limits in low-bandgap non-fullerene acceptor organic ... [nature.com]

- 5. 14%-efficiency fullerene-free ternary solar cell enabled by... | CoLab [colab.ws]

- 6. with Efficiency >16.5% Based... | CoLab Ternary Organic Solar Cells [colab.ws]

- 7. Origins of the open-circuit voltage in ternary and... organic solar cells [nature.com]

- 8. High-Performance Ternary Organic Solar Cells with Controllable... [pubmed.ncbi.nlm.nih.gov]

Documented Processing Contexts for IEICO-2F

The table below summarizes the key experimental contexts in which IEICO-2F has been processed, as gathered from the current search.

| Application Context | Device Structure | Noted Processing Parameters | Reported Outcome |

|---|---|---|---|

| Main-Chain Twisted NFA-based PSCs [1] | Bulk Heterojunction (BHJ) with polymer J52 (donor) | Information not specified in the abstract. | Power Conversion Efficiency (PCE) of 12.86% [1]. |

| High-Efficiency Tandem Solar Cells [2] | Used as a narrow-bandgap acceptor in a multi-layer tandem cell. | Information not specified in the product description. | Enabled tandem cells with nearly 14% PCE [2]. |

| Single Junction Cells [2] | Used as a high-performance NFA in single junction cells. | Information not specified in the product description. | Achieved over 11% PCE [2]. |

A generalized workflow for fabricating organic solar cells using the pseudo-planar heterojunction (PPHJ) approach is illustrated below. This method is highlighted in the literature as advantageous for morphology control [3]. While not all steps have specific parameters for this compound, this chart provides a framework for your experimental design.

References

Application Notes: IEICO-2F for Semitransparent Organic Photovoltaics

1. Material Overview and Properties IEICO-2F is a high-performance, narrow-bandgap non-fullerene acceptor (NFA) belonging to the A-D-A (acceptor-donor-acceptor) conjugated molecular family [1]. Its key characteristic is strong absorption in the near-infrared (NIR) region [1], which makes it particularly suitable for semitransparent photovoltaics as it allows visible light to pass through while converting NIR light into electricity.

The table below summarizes the core properties of this compound as identified in the literature:

| Property | Description |

|---|---|

| Chemical Name | A complex, multi-ring structure based on an indacenodithiophene core with fluorinated end-groups [2]. |

| Molecular Formula | C₁₁₄H₁₁₈N₄O₄S₄ [2]. |

| Molecular Weight | 1736.46 g/mol [2]. |

| Form | Dark solid [2]. |

| Key Feature | Main-chain twisted molecular structure; higher dipole moment and molar extinction coefficient compared to its isomer (i-IEICO-F3) [3]. |

| Primary Application | Used as an electron acceptor in polymer solar cells, especially in donor-dilute and semitransparent configurations [4]. |

2. Key Performance Data The performance of this compound is highly dependent on the device architecture and the donor polymer used. The following table consolidates key quantitative findings from recent studies:

| Device Context | Power Conversion Efficiency (PCE) | Key Parameters & Notes | Source Context |

|---|---|---|---|

| Opaque polymer solar cell | 12.86% | Achieved in combination with the polymer J52; demonstrated superior performance over its isomer (which achieved 7.65%) [3]. | Research article on fluorination effects. |

| Donor-dilute OPV | 8.3% | Opaque device with an active layer Average Visible Transmittance (AVT) of 75%; used a dilute blend of 9 wt% PTB7-Th donor polymer in IEICO-4F [4]. | Study on intrinsic charge generation. |

| Semitransparent OPV Module | Light-Utilization Efficiency (LUE) of 2.2% | An 8-series connected module based on PTB7-Th:IEICO-4F, achieving an AVT of 63% [4]. | Study on intrinsic charge generation. |

3. Experimental Workflow & Material Design Logic The following diagram illustrates the logical pathway for designing and utilizing this compound in ST-OPVs, based on the principle of structural modification to enhance performance.

4. Device Fabrication Protocol (Based on Literature Synthesis) While a full, explicit protocol for this compound is not available, the following steps represent a generalized methodology that can be inferred from the search results for fabricating a donor-dilute ST-OPV [4].

Goal: Fabricate a semitransparent OPV with a dilute donor:this compound active layer. Materials:

- Donor Polymer: PTB7-Th

- Acceptor: this compound

- Solvent: Chlorobenzene (CB) or Toluene (commonly used for OPVs)

- Substrate: Patterned ITO-coated glass

- Hole Transport Layer (HTL): PEDOT:PSS

- Electron Transport Layer (ETL): PDINN or PFN-Br

- Top Transparent Electrode: Sputtered ITO, thermally evaporated thin metal (e.g., Ag), or a dielectric/metal/dielectric stack.

Procedure:

- Substrate Preparation: Clean the ITO/glass substrates with a series of sonications in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15-20 minutes.

- Hole Transport Layer Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface. Anneal on a hotplate at 150 °C for 15-20 minutes in air, then transfer into a nitrogen-filled glovebox.

- Active Layer Solution Preparation:

- Prepare a solution of this compound in the chosen solvent (e.g., Chlorobenzene) and stir overnight.

- Prepare a separate solution of the PTB7-Th donor polymer.

- Critical Step: Blend the solutions to achieve a donor-dilute ratio of approximately 9 wt% PTB7-Th relative to this compound [4]. The total concentration should be optimized for desired film thickness.

- Active Layer Deposition: Spin-coat the blended solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a uniform film with the desired thickness (e.g., 70-100 nm).

- Electron Transport Layer Deposition: Spin-coat a thin layer of the ETL (e.g., PDINN or PFN-Br) from a methanol solution onto the active layer.

- Transparent Top Electrode Deposition: Deposit the top transparent electrode. This is a critical step for ST-OPVs. Methods include:

- Thermal Evaporation: Evaporate a thin layer (e.g., 10-20 nm) of silver (Ag) or a silver nanowire network under high vacuum.

- Sputtering: Sputter a thin layer of ITO (requires careful control to avoid damaging the organic layers).

- Encapsulation: Immediately encapsulate the finished devices with a glass lid or a barrier film using UV-curable epoxy resin to prevent degradation from oxygen and moisture.

Critical Considerations for Researchers

- Toxicity and Stability: As with many novel organic and perovskite materials, long-term operational stability and potential toxicity are significant challenges that must be addressed before commercial application [5]. Rigorous stability testing under simulated operational conditions (light, heat, humidity) is essential.

- Performance Trade-offs: A fundamental challenge in ST-OPVs is the trade-off between Average Visible Transmittance (AVT) and Power Conversion Efficiency (PCE). Optimizing the active layer thickness, electrode transparency, and using donor-dilute strategies are key to maximizing the Light Utilization Efficiency (LUE), which is the product of PCE and AVT [5] [4].

- Application Context: this compound's strong NIR absorption makes it an excellent candidate not just for building-integrated photovoltaics (e.g., power-generating windows) [6], but also for agrivoltaic systems, where semitransparent panels on greenhouses can generate electricity while transmitting the specific wavelengths of light needed for plant growth [5].

References

- 1. Photovoltaic molecules with ultra-high light energy utilization for... [pubs.rsc.org]

- 2. | 2055812-53-6 IEICO [chemicalbook.com]

- 3. Effects of Monofluorinated Positions at the End-Capping Groups on the... [figshare.com]

- 4. Utilizing Intrinsic Charge... Semitransparent Organic Photovoltaics [pubmed.ncbi.nlm.nih.gov]

- 5. and perovskite Semitransparent for agrivoltaic... organic photovoltaics [pubs.rsc.org]

- 6. ... | Nature Reviews Materials Semitransparent organic photovoltaics [nature.com]

Application Notes: IEICO-4F for NIR OPDs in Biometric Monitoring

IEICO-4F is a small-molecule acceptor that absorbs light effectively up to 1000 nm, making it an excellent candidate for NIR photodetectors, particularly in biomedical sensing applications like pulse oximetry [1].

- Role in Device Performance: When incorporated as a third component (the "ternary component") into a host system based on PffBT4T-2OD:PC₇₁BM, IEICO-4F extends the photoresponsivity of the device from the ultraviolet to the near-infrared region. A key function of IEICO-4F is its ability to help manipulate the blend morphology, leading to an optimized phase separation between the donor and acceptor materials. This optimization facilitates efficient charge separation, transport, and collection, while simultaneously suppressing leakage current under reverse bias [1].

- Target Applications: The primary application for these NIR-OPDs is in non-invasive biomedical monitoring. Research demonstrates their successful integration with light-emitting diodes to create a system for precisely calculated transmissive pulse oximetry, which measures blood oxygen saturation [1].

Performance Metrics of Ternary NIR-OPDs

The table below summarizes the key performance metrics achieved by NIR-OPDs using ternary blend systems, as reported in the literature.

| Performance Parameter | Reported Value with IEICO-4F [1] | Reported Value with PBDTDPP (Alternative System) [2] |

|---|---|---|

| Dark Current Density (J_D) | 2.62 nA cm⁻² | 4.72 × 10⁻¹⁰ A cm⁻² |

| Specific Detectivity (D*) | 7.2 × 10¹² Jones (at 850 nm) | Exceeding 10¹³ Jones |

| Spectral Response Range | Ultraviolet to Near-Infrared (up to 1000 nm) | Visible to Near-Infrared (vis-NIR) |

| Key Architectural Feature | Ternary blend | Ternary blend with double electron transport layer (PFN-Br/ZnO) |

Proposed Experimental Protocols

The following workflows and protocols are synthesized from recent research on high-performance ternary NIR-OPDs.

Device Fabrication Workflow

The diagram below outlines the general fabrication process for a ternary NIR-OPD.

Detailed Fabrication Steps:

Ternary Blend Solution Preparation:

- Dissolve the polymer donor (e.g., PffBT4T-2OD), the primary acceptor (e.g., PC₇₁BM), and the ternary component IEICO-4F in a suitable organic solvent (e.g., chlorobenzene) [1].

- The blend ratio and total concentration are critical. Typical studies vary the IEICO-4F blend ratio (e.g., 0-20% by weight) and the total thickness of the active layer (e.g., 250-600 nm) to optimize performance [1].

- The solution should be stirred vigorously (e.g., at 60°C overnight) to ensure complete dissolution and homogeneity.

Active Layer Deposition:

- The homogeneous ternary blend solution is spin-coated onto a pre-cleaned and patterned ITO (Indium Tin Oxide) glass substrate.

- Spin-coating parameters (speed, time, and acceleration) must be precisely controlled to achieve the desired film thickness and uniformity.

Electron Transport Layer (ETL) Deposition:

- To further suppress dark current and improve charge collection, a double ETL can be employed. For example, a layer of PFN-Br followed by a layer of ZnO can be deposited on top of the active layer [2].

- This dual-layer structure helps minimize charge injection from the cathode and reduces recombination losses.

Top Electrode Deposition:

- A top electrode (e.g., Al or Ag) is deposited onto the ETL through thermal evaporation under high vacuum, completing the device structure.

Material and Device Characterization Protocol

The characterization of the ternary blend and the finished OPD follows a multi-faceted approach, as outlined below.

Detailed Characterization Methods:

Morphological Analysis:

- Tapping-Mode AFM: Use Atomic Force Microscopy to investigate the surface topography and phase separation of the ternary blend. The low compatibility between certain donors and IEICO-4F can be manipulated to achieve an optimal morphology [1].

- Grazing-Incidence Wide-Angle X-Ray Scattering (GIWAXS): This technique probes the molecular packing and crystallinity within the thin film, which directly impacts charge transport [1].

- Optical Microscopy & Contact Angle Measurements: These are used to further assess film uniformity and surface energy, respectively [1].

Optoelectronic Performance Evaluation:

- Follow established guidelines for accurate evaluation of photodetectors [3].

- Dark Current (I_dark): Measure current-voltage (I-V) characteristics in the dark. Use stabilized measurements if transient effects are present. Report the temperature during measurement [3].

- Responsivity (R) and External Quantum Efficiency (EQE): Use a calibrated light source and reference detector. Ensure the illumination area is well-defined with an aperture and that the beam is collimated and normal to the device plane to avoid mischaracterization [3].

- Specific Detectivity (D*): This is a key figure of merit for photodetectors, quantifying their ability to detect weak signals. It is calculated from the responsivity and noise current (often inferred from the dark current) [2] [1].

- Linearity: Characterize the photocurrent as a function of incident optical power. Avoid plotting on a double-logarithmic scale to assess linearity, as a straight line with a slope not equal to 1 indicates nonlinearity [3].

Important Considerations for Research

- Photoconductive Gain vs. EQE: Do not use these terms interchangeably. A high apparent EQE (>>100%) often results from photoconductive gain, which can come at the cost of response speed. Evaluate the gain-bandwidth product for a more complete picture of device performance [3].

- Material Alternatives: Other ternary components, such as PBDTDPP, have also been used to create cascade energy heterojunctions, broadening the vis-NIR response and enhancing charge transport [2].

- Device Architecture Innovation: Exploring different electron and hole transport layers is a highly active research area. Implementing a double electron transport layer (e.g., PFN-Br/ZnO) has proven effective in significantly reducing dark current and improving charge collection, leading to detectivity exceeding 10¹³ Jones [2].

References

Application Notes: IEICO Derivatives in Flexible Electronics

IEICO-4F and IEICO-4Cl are non-fullerene acceptors (NFAs) used in organic electronic devices. Their key value lies in a strong absorption in the near-infrared (NIR) region while maintaining high transparency in the visible light spectrum. This property is particularly advantageous for developing semi-transparent and flexible devices [1] [2].

The table below summarizes the primary applications and performance data found for these materials:

| Application | Specific Material | Device Role | Key Performance Metrics | Key Benefits |

|---|---|---|---|---|

| Semi-Transparent Organic Photovoltaics (ST-OPVs) [2] | IEICO-4F | Narrow-bandgap acceptor in bulk-heterojunction layer | PCE: 6.93%, AVT: 30.1% [2] | Enables power-generating devices with visual transparency and flexibility [2] |

| Inverted Perovskite Solar Cells (i-PSCs) [1] | IEICO-4Cl | Bifunctional molecular bridge at perovskite/PC61BM interface | PCE: 25.46%; Stability: >87% of initial PCE after 3000 hours [1] | Improves interfacial contact, passivates defects, and enhances device efficiency and long-term stability [1] |

Experimental Protocols

The following protocols outline the general methodologies for incorporating IEICO derivatives into flexible electronic devices, based on the cited research.

Protocol 1: Fabrication of Ultra-Flexible ST-OPVs with IEICO-4F

This protocol describes the fabrication of a fully flexible and semi-transparent organic solar cell [2].

1. Primary Materials:

- Donor Polymer: PTB7-Th.

- Non-Fullerene Acceptor: IEICO-4F.

- Substrate: Parylene/SU-8 ultrathin flexible substrate (~2 μm total thickness).

- Bottom Electrode: PEI/Ag (8 nm)/ZnO nanoparticle stack.

- Top Electrode: MoO₃/Ag (8 nm)/MoO₃ (Dielectric-Metal-Dielectric, DMD).

2. Device Fabrication Workflow:

- Step 1 - Substrate Preparation: Clean the parylene/SU-8 substrate.

- Step 2 - Bottom Electrode Deposition:

- Deposit a layer of polyethyleneimine (PEI) as a nucleation layer.

- Thermally evaporate an 8 nm ultrathin Ag film.

- Spin-coat a layer of ZnO nanoparticles to function as an electron transport layer.

- Step 3 - Active Layer Deposition:

- Prepare a solution of PTB7-Th:IEICO-4F in an appropriate solvent.

- Spin-coat the solution to form a thin film (~62 nm) as the photoactive layer.

- Step 4 - Top Electrode Deposition:

- Thermally evaporate a stack of MoO₃ (5 nm) / Ag (8 nm) / MoO₃ (30 nm) through a shadow mask to define the active area of the device.

3. Mechanical Stability Testing:

- The device's durability can be tested under repetitive compressive strain.

- Method: Subject the device to cycles of compression (0% strain) and release (200% tensile strain) while monitoring power conversion efficiency (PCE).

- Expected Outcome: A robust device should retain over 73% of its initial PCE after 1,000 cycles [2].

The following diagram illustrates the layered structure of the ultra-flexible ST-OPV device:

Protocol 2: Interface Optimization in Perovskite Solar Cells with IEICO-4Cl

This protocol uses IEICO-4Cl as an interfacial modifier to improve the performance of inverted perovskite solar cells [1].

1. Primary Materials:

- Non-Fullerene Acceptor: IEICO-4Cl.

- Solvent: Chlorobenzene (CB).

- Electron Transport Layer: PC₆₁BM.

- Perovskite precursor materials.

2. Anti-Solvent Passivation Procedure:

- Step 1 - Solution Preparation: Dissolve the IEICO-4Cl powder in chlorobenzene to create an anti-solvent solution.

- Step 2 - Perovskite Film Formation: Spin-coat the perovskite precursor solution onto the substrate.

- Step 3 - Anti-Solvent Treatment: During the spin-coating process, dynamically dispense the IEICO-4Cl/CB solution as the anti-solvent. This step concurrently promotes perovskite crystallization and deposits the IEICO-4Cl molecules at the evolving interface.

- Step 4 - Electron Transport Layer Deposition: Without interruption, spin-coat the PC₆₁BM layer directly onto the optimized perovskite/IEICO-4Cl surface. The IEICO-4Cl acts as a molecular bridge, enhancing the contact and compatibility between the perovskite and the PC₆₁BM layers.

3. Characterization:

- Electrical: Measure current density-voltage (J-V) curves to determine PCE.

- Morphological: Use techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM) to confirm improved film uniformity and reduced defects.

- Stability: Track PCE retention over time under continuous illumination or at elevated temperatures (e.g., 85°C) to assess operational stability [1].

The workflow for this interfacial optimization is outlined below:

Key Considerations for Researchers

When working with IEICO-type materials, consider these general points derived from the research:

- Solvent Engineering: The use of low-polarity solvents like chlorobenzene is critical for processing these NFAs without dissolving underlying layers [1].

- Interfacial Control: These materials often function as more than just light absorbers; they play a key role in defect passivation and morphology control at critical interfaces [1] [3].

- Stability vs. Efficiency: A common challenge in flexible electronics is balancing high efficiency with mechanical and operational stability. The incorporation of passivation layers and interface optimization are promising strategies to enhance both [1] [3].

References

Application Notes: Optimizing IEICO-4F-based Ternary Blends for Organic Photodetectors

The integration of IEICO-4F as a tertiary component in a host bulk heterojunction (BHJ) has proven highly effective for enhancing the performance of near-infrared (NIR) organic photodetectors (OPDs) [1]. The key innovation is the formation of a vertical phase separation, which is critical for reducing dark current and improving detectivity [1].

Key Principles and Rationale

- Vertical Phase Separation: In optimized ternary blends, the components self-organize into a specific vertical gradient. The polymer donor (e.g., PM7) tends to enrich the anode interface, while the small-molecule acceptors (e.g., IT-4F and IEICO-4F) enrich the cathode interface [1]. This structure facilitates efficient charge transport and collection while suppressing charge recombination losses.

- Role of the Tertiary Component: IEICO-4F is a very low-bandgap NFA. Its incorporation extends the photoresponse of the device further into the NIR region, which is vital for applications like heart rate monitoring and blood oximetry [1].

- Synergistic Optimization: The ternary strategy allows for the independent optimization of multiple device parameters. The host blend (e.g., PM7:IT-4F) can be tuned for overall film morphology and charge transport, while the tertiary component (IEICO-4F) is primarily used to fine-tune light absorption and energy level alignment [1].

Experimental Protocol: Device Fabrication and Optimization

1. Materials Preparation

- Donor: PM7 (conjugated polymer).

- Acceptors: IT-4F (host acceptor) and IEICO-4F (tertiary, low-bandgap acceptor).

- Solvents: Chlorobenzene (CB) and 1,2-dichlorobenzene (DCB).

- Additive: 1,8-diiodooctane (DIO), typically used at 0.5-1% v/v to optimize morphology.

- Solution Formulation: Prepare the blend solution in a CB/DCB solvent mixture with 3% v/v DIO [1]. A total concentration of 10 mg/mL is standard. The optimal reported weight ratio for a high-performance OPD is PM7:IT-4F:IEICO-4F = 1:0.8:0.2 [1].

2. Device Fabrication Workflow The following flowchart outlines the sequential steps for fabricating the OPD device with an inverted architecture.

Table 1: Detailed Steps for Device Fabrication [1].

| Step | Parameter | Details & Specifications |

|---|---|---|

| 1. Substrate Prep | ITO Glass | Patterned, cleaned with detergents, and sequential ultrasonic baths in water, acetone, and IPA. Dry at 120°C for 30 min. |

| 2. ZnO Layer | Precursor | Zinc acetate (3.15 g), ethanolamine (0.9 mL), and 2-methoxyethanol (29.1 mL), stirred for 3 days. |

| Deposition | Spin-coat at 3000 rpm for 30 s, then anneal at 170°C for 20 min in air. | |

| 3. Active Layer | Solution | PM7:IT-4F:IEICO-4F (1:0.8:0.2) at 10 mg/mL in CB/DCB + 3% DIO. Stirred overnight. |

| Deposition | Substrate and solution preheated to 90°C. Spin-coat at 800-2000 rpm to achieve 200-400 nm thickness. | |

| 4. Annealing | Conditions | Temperature and duration are critical optimization variables (e.g., 90-120°C for 5-10 min). |

| 5. Top Electrode | Deposition | Thermally evaporate MoO₃ (3 nm) followed by Ag (100 nm). |

3. Performance Characterization After fabrication, devices should be characterized to evaluate their performance. Key metrics and typical values from an optimized device are shown below [1].

Table 2: Key Performance Metrics of an Optimized Ternary OPD. [1]

| Performance Parameter | Symbol | Value | Measurement Conditions |

|---|---|---|---|

| Dark Current Density | ( J_d ) | ( 4.95 \times 10^{-10} ) A cm⁻² | Reverse bias of -1 V |

| Detectivity | ( D^* ) | ( 4.95 \times 10^{13} ) Jones | At 780 nm, -1 V bias |

| Linear Dynamic Range | LDR | > 100 dB | At 780 nm |

| Cutoff Frequency | ( f_c ) | 220 kHz | - |

Advanced Optimization and Workflow Diagram

For more advanced optimization of the BHJ, a structured methodology combining Design of Experiments (DOE) and Machine Learning (ML) is highly effective [2] [3]. This approach is particularly useful for navigating complex, multi-variable parameter spaces.

Key Processing Parameters for BHJ Optimization [2] [3]:

- Solution Concentration: Of the donor:acceptor ink.

- Donor:Acceptor Ratio: The blending ratio of the components.

- Annealing Temperature: Post-deposition thermal treatment temperature.

- Annealing Duration: Post-deposition thermal treatment time.

The general workflow for this data-driven optimization is summarized in the following diagram.

Important Considerations for Researchers

- Material Availability and Analogs: This guide is based on IEICO-4F. If working with IEICO-2F or other analogs, note that their slightly different chemical structure will affect energy levels, absorption, and aggregation behavior. The general optimization protocol remains valid, but specific optimal ratios and processing conditions will need re-determination.

- Characterization is Key: Beyond electrical performance, use advanced techniques like Cross-section AFM and Kelvin Probe Force Microscopy (KPFM) to directly observe and verify the formation of vertical phase separation, which is a hallmark of a successfully optimized ternary blend [1].

- Stability and Upscaling: While this protocol focuses on lab-scale spin-coating, for commercial applications, research into large-area compatible deposition techniques (e.g., slot-die coating, blade coating) and the long-term operational stability of these blends is essential [4].

References

- 1. Organic Bulk–Heterojunction Blends with Vertical Phase ... [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Bulk Heterojunction of All-Small ... [figshare.com]

- 3. Optimization of the Bulk Heterojunction of All ... [chemrxiv.org]

- 4. Maximizing Performance and Stability of Organic Solar Cells ... [pmc.ncbi.nlm.nih.gov]

IEICO-2F with PM6 donor material efficiency

Material Properties & Performance Data

The following tables summarize the key characteristics of the materials and their documented performance together.

Table 1: Material Properties of PM6 Donor and IEICO-4F Acceptor

| Material | Type | HOMO (eV) | LUMO (eV) | Bandgap | Primary Absorption Region |

|---|---|---|---|---|---|

| PM6 (Donor) | Polymer | -5.45 eV [1] | -3.65 eV [1] | Medium | Visible [2] |

| IEICO-4F (Acceptor) | Small Molecule | Information Missing | Information Missing | Low / Narrow | Near-IR (up to 1000 nm) [2] |

Table 2: Documented Device Performance of PM6:IEICO-4F Blends

| Device Context | Role of IEICO-4F | Key Performance Metrics | Citation |

|---|---|---|---|

| Ternary Organic Solar Cell | Third component with PTB7-Th:J52 donor system | High short-circuit current density (JSC > 25 mA cm⁻²) [2] | [2] |

| Organic Photodetector | Paired with WSe₂ in a heterojunction | Responsivity = 8.32 A/W at 808 nm [3] | [3] |

Generalized Experimental Protocol for OPV Device Fabrication

This protocol outlines the common steps for fabricating an organic photovoltaic (OPV) device with a PM6:IEICO-4F active layer, based on standard procedures in the field. Specific parameters like optimal donor-to-acceptor ratio, annealing temperature, and solvent choice for this particular pair are not detailed in the searched literature and would require experimental optimization.

Solution Preparation

- Active Layer Ink: Prepare the photoactive solution by co-dissolving PM6 and IEICO-4F in a common organic solvent, such as chlorobenzene or chloroform [1]. A total concentration of 10-20 mg/mL is typical. The D:A ratio is a critical parameter; you should test a series of ratios (e.g., 1:1, 1.2:1, 1.5:1 by weight) to find the optimum.

- Solution Stirring: Stir the solution on a hotplate at 40-50°C for several hours (e.g., 6-12 hours) to ensure complete dissolution and homogenization.

- Solution Filtering: Before spin-coating, filter the solution through a 0.45 μm PTFE syringe filter to remove any undissolved aggregates or particles.

Device Fabrication (Conventional Structure)

- Substrate Cleaning: Clean patterned ITO glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen stream and treat in a UV-ozone cleaner for 15-20 minutes.

- Electron Transport Layer (ETL) Deposition: Spin-coat a PEDOT:PSS layer (~40 nm) onto the ITO surface. Anneal at 140-150°C for 15-20 minutes in air to remove residual water.

- Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the PM6:IEICO-4F solution onto the PEDOT:PSS layer. Adjust the spin speed and solution concentration to achieve a target thickness of around 100 nm.

- Thermal Annealing (Optional): Anneal the active layer on a hotplate. The temperature and time (e.g., 80-100°C for 10 minutes) need to be optimized to achieve the ideal blend morphology.

- Electron Transport Layer (ETL) & Electrode Evaporation: For a conventional device structure, evaporate a thin layer of PFN-Br or similar material onto the active layer. Finally, thermally evaporate a patterned aluminum (Al) cathode (e.g., 100 nm) under high vacuum.

Device Characterization & Testing

- Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current (JSC), and Fill Factor (FF).

- External Quantum Efficiency (EQE): Perform EQE measurements to determine the photon-to-electron conversion efficiency across different wavelengths. This confirms the contribution of both PM6 (visible) and IEICO-4F (NIR) to the photocurrent.

- Morphology Characterization: Use techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to investigate the surface topography and molecular packing/crystallinity within the blend film.

Experimental Workflow and Energy Transfer Diagram

The following diagrams illustrate the general workflow for device fabrication and the hypothesized energy transfer mechanism in a ternary cell involving IEICO-4F.

Diagram 1: Generalized workflow for fabricating a PM6:IEICO-4F organic solar cell with a conventional structure.

Diagram 2: Photovoltaic process and hypothesized energy transfer when IEICO-4F is used in a ternary cell. Based on concepts from [2].

Research Application Notes

- Primary Use Case: The searched literature consistently highlights IEICO-4F's role as a third component in ternary blend OSCs [2] or in specialized photodetectors [3]. Its primary function is to extend the absorption of the device into the near-infrared (NIR) region, harvesting more solar energy and boosting the photocurrent.

- Critical Knowledge Gap: The optimal fabrication parameters (e.g., D:A ratio, processing solvent, thermal annealing conditions) for a high-efficiency binary PM6:IEICO-4F solar cell are not specified in the available search results. These parameters are highly specific and crucial for achieving good performance.

- Recommended Research Path: To proceed, you will likely need to consult specialized scientific databases for the primary literature. I suggest searching for articles specifically focused on "binary PM6:IEICO-4F organic solar cells" to find the detailed, optimized protocols you require.

References

Application Notes: IEICO Derivatives in Tandem Solar Cells

IEICO derivatives are a class of non-fullerene acceptors (NFAs) characterized by their narrow bandgap and strong infrared absorption. Their primary application in tandem solar cells is to serve as the infrared-absorbing material in the rear sub-cell, enabling more efficient use of the solar spectrum.

Key Functions and Mechanisms

The table below summarizes the core functions and benefits of using IEICO derivatives as interfacial modifiers or acceptors in solar cells.

| Function | Mechanism | Benefit |

|---|---|---|

| Infrared Absorption [1] | Extends absorption spectrum to 1050 nm via molecular design (e.g., inserting double bonds, fluorine/chlorine substitution). | Broadens light harvesting; increases short-circuit current density (Jsc). |

| Interfacial Bridging [2] | Serves as a communication bridge between perovskite and PC₆₁BM layers via functional groups. | Passivates defects at both layers; improves electron transport and extraction. |

| Defect Passivation [2] | Functional groups (e.g., IC-4Cl) coordinate with undercoordinated Pb²⁺ ions on the perovskite surface. | Reduces non-radiative recombination; enhances open-circuit voltage (Voc). |

| Morphology Control [2] | Optimizes crystallization of perovskite and improves uniformity of the subsequent electron transport layer. | Enhances film quality and device stability. |

Experimental Protocols

While a direct protocol for IEICO-2F is not available, the following methodologies for its derivatives provide a practical experimental framework. The workflow for the anti-solvent strategy is summarized in the diagram below.

- 1. Solution Preparation: Dissolve the IEICO derivative (e.g., IEICO-4Cl) in a low-polarity solvent like chlorobenzene (CB) to create the anti-solvent solution [2].

- 2. Anti-solvent Treatment: During the spin-coating of the perovskite precursor film, dispense the IEICO-CB solution as the anti-solvent. This induces perovskite crystallization while depositing the IEICO molecules at the interface [2].

- 3. Layer Stacking: Proceed with the deposition of the subsequent layers, such as the PC₆₁BM electron transport layer and electrodes, as per standard device fabrication procedures [2].

Performance and Operational Stability

The implementation of these protocols has led to significant performance improvements, as detailed below.

| Material/Strategy | Device Architecture | Key Outcome | Reference |

|---|---|---|---|

| BTPV-4F (Y6-derived) | Tandem Organic Solar Cell | PCE of 16.4% with good photostability [1]. | [1] |

| IEICO-4Cl as interface bridge | Inverted Perovskite Solar Cell | PCE of 25.46%; retained >87% initial efficiency after 3000 hours [2]. | [2] |

| Bilayer Passivation (AlOx/PDAI2) | Perovskite/Silicon Tandem Solar Cell | PCE of 31.6%; 95% retention after 1000 h MPPT [3]. | [3] |

Conclusion and Future Perspectives

IEICO derivatives demonstrate great potential in advancing tandem solar cell technology through their role as infrared-absorbing materials and multifunctional interfacial modifiers. Future research may focus on:

- Molecular Tailoring: Fine-tuning the structure of this compound specifically to optimize its energy levels, absorption profile, and interaction with adjacent layers.

- Systematic Protocols: Developing and publishing detailed application notes for this compound, building on the established methods for its analogs.

- Broadening Applications: Exploring the use of these molecules in other optoelectronic devices, such as photodetectors and light-emitting diodes (LEDs) [4].

References

- 1. High performance tandem organic solar cells via a strongly ... [nature.com]

- 2. Coupled non-fullerene bridging molecules improve the ... [sciencedirect.com]

- 3. Interfacial design strategies for stable and high ... [nature.com]

- 4. Scientists build 29.5%-efficiency all-perovskite tandem ... solar cells [pv-magazine.com]

improving IEICO-2F device thermal stability

Thermal Degradation Mechanism & Solution

The research identifies that the primary cause of thermal performance decay in inverted PM6:Y6 solar cells is degradation at the interface between the photoactive layer (PM6:Y6) and the MoO₃ hole-transport layer, rather than within the bulk of the active layer itself [1].

- Main Problem: At high temperatures (e.g., 150°C), MoO₃ chemically interacts with the PM6:Y6 blend, causing deep chemical doping of the organic material. This leads to unfavorable band alignment and increased interfacial charge recombination [1].

- Key Evidence: Pre-annealing the ZnO/PM6:Y6 interface before completing the cell fabrication caused only a 1.7% performance decrease. In contrast, annealing the ZnO/PM6:Y6/MoO₃ stack led to a much larger 10.5% decay, pinpointing the PM6:Y6/MoO₃ interface as the main failure point [1].

- Proven Solution: Inserting a thin C₆₀ layer (3 nm) between the PM6:Y6 layer and the MoO₃ layer acted as a protective barrier. This simple modification significantly improved thermal stability, reducing performance decay to less than 2% after annealing [1].

The diagram below illustrates this degradation mechanism and the implemented solution.

Experimental Protocol: C₆₀ Interfacial Passivation

Here is a detailed methodology for implementing the C₆₀ passivation layer, based on the procedures described in the research [1].

| Step | Parameter | Details |

|---|---|---|

| 1. Device Fabrication | Structure | ITO / ZnO / PM6:Y6 / C₆₀ / MoO₃ / Al |

| (Standard inverted structure with a modified interface) | ||

| 2. C₆₀ Deposition | Method | Thermal evaporation |

| Thickness | 3 nm (This was the optimized thickness) | |

| Position | Between the PM6:Y6 photoactive layer and the MoO₃ hole-transport layer | |

| 3. Thermal Stress Test | Temperature | 150 °C (Simulates hot-press encapsulation processes) |

| Duration | 30 minutes | |

| Atmosphere | Inert atmosphere (e.g., nitrogen glovebox) recommended |

FAQs and Troubleshooting Guide

Here are answers to anticipated questions, framed in a Q&A format suitable for a technical support center.

Q1: Why does my IEICO-2F based device lose performance so quickly at high operating temperatures? A: The most likely cause is interfacial degradation. For non-fullerene acceptors like this compound in an inverted device structure, the interface between the organic active layer and the metal oxide hole-transport layer (MoO₃) is highly susceptible to thermal damage. Heating causes a chemical reaction that "dopes" the organic semiconductor, ruining the electronic properties of the interface and leading to voltage and fill factor loss [1].

Q2: What is the most effective strategy to improve thermal stability? A: The most direct strategy is interfacial engineering. Instead of modifying the bulk active layer, focus on inserting a stable, protective interlayer between the organic film and the MoO₃. Research on the analogous PM6:Y6 system shows that a thin, evaporated layer of C₆₀ is highly effective. It acts as a physical and electronic buffer, preventing the detrimental chemical interaction without disrupting charge extraction [1].

Q3: My device performance still decays under thermal stress even with a modified interface. What else should I check? A:

- Verify layer homogeneity: Ensure your C₆₀ layer is uniform and fully covers the active layer surface. Pinholes can provide pathways for degradation.

- Cross-check other interfaces: While the BHJ/MoO₃ interface is the primary culprit, also ensure the electron transport layer (e.g., ZnO) is properly passivated against other degradation factors [1].

- Characterize the active layer: Although less critical for this specific failure mode, use techniques like AFI to confirm that the bulk heterojunction morphology of this compound with its donor polymer is itself thermally stable.

A Note on this compound Specific Data

- Treating this as a validated starting point for your experiments with this compound.

- Systematically optimizing the thickness of the C₆₀ layer for your specific device architecture and this compound blend.

References

FAQ & Troubleshooting Guide: Mitigating Morphology Degradation

Here are answers to common questions and issues you might encounter:

Q1: Why does my IEICO-2F-based active layer form large, detrimental crystals during thermal annealing?

- A: The formation of large, phase-separated crystals is a primary degradation pathway for many non-fullerene acceptors under thermal stress. Research on a similar slot-die coated PPDT2FBT:PC₆₁BM blend shows that the temperature of annealing is critical.

- At a very high temperature of 120°C, large PC₆₁BM crystals formed within just 8 hours, significantly degrading device performance.

- At a moderate 85°C, these large crystals did not form even after 6 months of annealing. Instead, performance changes were dominated by smaller morphological shifts [1].

- Solution: Avoid using excessively high temperatures for accelerated aging tests, as this can initiate degradation pathways not seen under realistic operating conditions. Characterize the thermal behavior of your specific blend to identify a safe temperature window [1].

- A: The formation of large, phase-separated crystals is a primary degradation pathway for many non-fullerene acceptors under thermal stress. Research on a similar slot-die coated PPDT2FBT:PC₆₁BM blend shows that the temperature of annealing is critical.

Q2: My device performance decays rapidly under heat, but the active layer morphology seems stable. What could be the issue?

- A: The problem may lie at the interface between your active layer and the charge transport layers, not in the bulk morphology. A study on state-of-the-art PM6:Y6 solar cells identified the BHJ/MoO₃ interface as a major source of thermal-induced degradation.

- Solution: Consider inserting a protective interlayer. Introducing a thin C₆₀ layer (3 nm) between the organic active layer and the MoO₃ was shown to significantly improve thermal stability, reducing performance decay to less than 2% [2].

Q3: How can I improve the thermal stability of my acceptor material through molecular design?

- A: Modifying the side chains on the π-bridge of the acceptor molecule can tune its properties and stability. A comparison between IEICO-4F and a modified acceptor called IEICF-DMOT illustrates this point [3].

- The following table compares key characteristics of these two acceptors:

| Feature | IEICO-4F (Reference) | IEICF-DMOT (Short Side-Chain) | Impact on Performance & Stability |

|---|---|---|---|

| π-Bridge Side Chain | 2-ethylhexyloxyl (Longer) | Methoxyl (Shorter) | Enables molecular design for stability [3] |

| Crystallinity | Higher | Reduced | Alters morphological stability under thermal stress [3] |

| Bandgap (E₉) | 1.27 eV | 1.38 eV | Allows for tuning of light absorption and voltage [3] |

| LUMO Level | -3.93 eV | -3.85 eV | Leads to a higher open-circuit voltage (Vₒ𝒸) [3] |

| PCE in Binary Device | ~10% | ~13% | Demonstrates performance improvement [3] |

Experimental Protocols for Investigation

To diagnose morphology degradation in your experiments, you can adopt the following methodologies from recent literature:

Characterizing Thermal Behavior of Blends

- Purpose: To understand the morphological stability of your active layer under thermal stress.

- Method: Use Dynamic Mechanical Thermal Analysis (DMTA). This technique can detect changes in the thermal and mechanical properties of the blend, such as glass transition temperatures and viscoelastic behavior, which precede or accompany large-scale phase separation [1].

- Complementary Techniques: Combine DMTA with surface and thin-film characterization techniques like Atomic Force Microscopy (AFM) to correlate thermal properties with physical morphological changes [1].

Probing Interfacial Degradation

- Purpose: To isolate and identify thermal degradation occurring at the interface between the active layer and the hole transport layer (e.g., MoO₃).

- Method: Perform a pre-annealing study on incomplete device stacks [2].

- Procedure: Fabricate devices up to the key interface (e.g., ITO/ZnO/Active Layer and ITO/ZnO/Active Layer/MoO₃). Anneal these partial structures at your target temperature (e.g., 150°C). Then, complete the device fabrication (depositing MoO₃/Al or Al, respectively). Comparing the final performance decay between these two sets pinpoints the degradation contribution from the specific interface [2].

- Analysis: Use dark J-V curve analysis to monitor changes in ideality factor and built-in potential, which are indicators of increased interfacial charge recombination [2].

Experimental Workflow Diagrams

The following diagrams outline the key experimental workflows for investigating and preventing morphology degradation.

Diagram 1: Investigating Thermal Degradation Pathways

This workflow visualizes the experimental process for diagnosing the root cause of thermal degradation, as described in the protocols above.

Diagram 2: Strategies to Prevent Morphology Degradation

This flowchart summarizes the two main strategic approaches to mitigating thermal degradation, as discussed in the FAQs.

I hope this technical support guide provides a solid foundation for your research. The principles of careful thermal management and interfacial engineering are widely applicable for stabilizing non-fullerene acceptor-based devices.

References

Ternary Blend Optimization & Performance

Ternary blending is a fundamental strategy in organic optoelectronics, where a third component is added to a binary host to improve performance. The general working mechanisms in such a blend are illustrated below.

Diagram: Fundamental operating mechanisms in a ternary blend, showing charge and energy transfer pathways [1].

The performance of a ternary blend is highly dependent on the precise ratio of its components. The table below summarizes key data from a study optimizing a PM7:IT-4F:IEICO-4F blend, which serves as a useful paradigm [2].

| Blend Ratio (PM7:IT-4F:IEICO-4F) | Dark Current Density (Jd) | Detectivity (D*) | Key Observations |

|---|

| 1:0.8:0 (Binary) (Reference) | Not Specified | Not Specified | Baseline binary blend for performance comparison. | | 1:0.8:0.2 (Optimized Ternary) | 4.95 × 10⁻¹⁰ A cm⁻² | 4.95 × 10¹³ Jones | Optimal performance; well-defined vertical phase separation; ultra-low Jd and high D* [2]. | | 1:0.8:0.4 (High Ternary) | Not Specified | Not Specified | Used for comparison; performance typically degrades if the third component is over-loaded. |

Troubleshooting Guide & FAQs

Here are some common experimental challenges and guidance based on general principles of ternary blend optimization.

Q1: My ternary blend device has a high dark current density (Jd). What could be the cause?

- Check the blend ratio: An non-optimal ratio of the third component (like IEICO-4F/IEICO-2F) can disrupt the film morphology. The ratio must be carefully optimized, as shown in the table above [2].

- Analyze film morphology: Use characterization techniques like cross-section Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM) to verify the formation of a favorable vertical phase separation, which is crucial for reducing Jd [2].

- Verify solvent and processing: The choice of solvent (e.g., chlorobenzene/dichlorobenzene), additives (e.g., diiodooctane), and processing conditions (e.g., solution temperature, spin-coating speed) critically impact film formation and must be tightly controlled [2].

Q2: The photocurrent or responsivity of my device is lower than expected.

- Investigate energy transfer: Ensure there is good spectral overlap between your materials to facilitate efficient Förster Resonance Energy Transfer (FRET), which can enhance light harvesting [1].

- Confirm charge transport: The blend should have cascade-like energy level alignment to enable efficient charge separation and transport, minimizing recombination [1] [3].

- Optimize film thickness: Device thickness (often between 200-400 nm) must balance light absorption with efficient charge extraction. It is typically controlled by the spin-coating speed and solution concentration [2].

Q3: How can I systematically approach the optimization of a new ternary blend? The following workflow outlines a structured experimental process, adaptable for IEICO-2F.

Diagram: A systematic workflow for optimizing a ternary blend, from initial screening to final protocol.

Experimental Protocol: Key Techniques

The methodologies below are critical for developing and analyzing high-performance ternary blends.

1. Device Fabrication (Example: ITO/ZnO/Active Layer/MoO3/Ag)